sodium 2-[(trifluoroacetyl)amino]benzoate
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Overview
Description
sodium 2-[(trifluoroacetyl)amino]benzoate is an organic compound with the molecular formula C9H5F3NNaO3. It is a sodium salt derivative of 2-(2,2,2-trifluoroacetamido)benzoic acid. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-[(trifluoroacetyl)amino]benzoate typically involves a multi-step reaction process. One common method includes the following steps :
Acetylation: The initial step involves the acetylation of anthranilic acid with acetic anhydride.
Amidation: The acetylated product is then reacted with ammonium acetate at elevated temperatures (220°C) to form the trifluoroacetamido derivative.
Neutralization: The final step involves neutralizing the trifluoroacetamido derivative with sodium hydroxide to obtain the sodium salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: sodium 2-[(trifluoroacetyl)amino]benzoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the trifluoroacetamido group.
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield 2-(2,2,2-trifluoroacetamido)benzoic acid and sodium ions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines.
Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis reactions.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used; for example, reaction with an amine can yield an amide derivative.
Hydrolysis: The major products are 2-(2,2,2-trifluoroacetamido)benzoic acid and sodium ions.
Scientific Research Applications
sodium 2-[(trifluoroacetyl)amino]benzoate has diverse applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and protein modifications.
Medicine: Research explores its potential as a pharmaceutical intermediate in the synthesis of drugs with improved bioavailability and stability.
Mechanism of Action
The mechanism of action of sodium 2-[(trifluoroacetyl)amino]benzoate involves its interaction with specific molecular targets. The trifluoroacetamido group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity and stability. This interaction can modulate biochemical pathways, making the compound valuable in drug design and development .
Comparison with Similar Compounds
2,2,2-Trifluoroacetamide: A related compound used in organic synthesis and as a reagent in various chemical reactions.
(E)-N-(3-(1-(2-(4-(2,2,2-Trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide: A novel pyridine derivative with potential antiangiogenic properties.
Cholest-5-en-3-ol(3β)-3-[4-(2,2,2-trifluoroacetamido)benzoate]: A compound synthesized for its thermotropic liquid crystalline properties.
Uniqueness: sodium 2-[(trifluoroacetyl)amino]benzoate stands out due to its sodium salt form, which enhances its solubility in water and makes it more suitable for aqueous reactions and applications. Its trifluoroacetamido group imparts unique chemical properties, such as high thermal stability and resistance to hydrolysis, making it valuable in various scientific and industrial fields.
Properties
IUPAC Name |
sodium;2-[(2,2,2-trifluoroacetyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO3.Na/c10-9(11,12)8(16)13-6-4-2-1-3-5(6)7(14)15;/h1-4H,(H,13,16)(H,14,15);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOPDVOORYKWIZ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)[O-])NC(=O)C(F)(F)F.[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3NNaO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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